(4-Chloro-3-fluorophenyl)acetic acid ethyl ester
Description
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds with multiple functional groups. The official IUPAC name for this compound is ethyl 2-(4-chloro-3-fluorophenyl)acetate, which precisely describes the structural arrangement of substituents and functional groups. This naming system clearly indicates the presence of an ethyl ester group attached to a carboxylic acid carbon, which is in turn bonded to a methylene group connected to a phenyl ring bearing chlorine at the para position and fluorine at the meta position relative to the point of attachment.
Alternative nomenclature systems provide additional perspectives on the compound's structural organization and chemical classification. The compound is also commonly referred to as ethyl 4-chloro-3-fluorophenylacetate, which emphasizes the phenylacetate core structure with specific halogen substitutions. Chemical databases and commercial suppliers frequently employ variations such as this compound, which directly describes the compound as an ethyl ester derivative of the corresponding carboxylic acid. These naming conventions reflect the compound's dual nature as both a halogenated aromatic compound and an ester derivative, highlighting its potential versatility in synthetic applications.
The compound's classification within chemical taxonomy systems places it firmly within the category of halogenated aromatic esters, a class that has gained significant importance in pharmaceutical and agrochemical industries. Structurally, the compound belongs to the broader family of phenylacetic acid derivatives, which represent one of the most extensively studied classes of bioactive compounds in medicinal chemistry. The specific substitution pattern of chlorine and fluorine atoms creates a unique electronic environment that distinguishes this compound from other members of the phenylacetic acid family. The electron-withdrawing nature of both halogens significantly influences the compound's reactivity profile and potential interactions with biological targets.
From a functional group perspective, this compound combines several important structural elements that contribute to its synthetic utility. The ester functionality provides opportunities for hydrolysis, transesterification, and reduction reactions, while the aromatic ring system can undergo various substitution and coupling reactions. The presence of halogen substituents creates additional synthetic possibilities through metal-catalyzed cross-coupling reactions, which have become fundamental tools in modern organic synthesis. This structural diversity positions the compound as a versatile building block capable of serving as a precursor to numerous derivative structures with potentially enhanced biological or physical properties.
Historical Context of Halogenated Phenylacetic Acid Derivatives
The historical development of halogenated phenylacetic acid derivatives traces back to the early 20th century when researchers first began systematically exploring the effects of halogen substitution on aromatic compounds. Initial investigations into phenylacetic acid itself revealed its natural occurrence as a metabolite of phenylalanine and its role as a plant hormone with auxin activity. These early discoveries established phenylacetic acid as a compound of significant biological importance, setting the stage for subsequent research into its halogenated derivatives. The introduction of halogen atoms into the phenylacetic acid framework represented a natural progression in medicinal chemistry, as researchers sought to enhance the biological activity and metabolic stability of lead compounds.
The development of synthetic methodologies for preparing halogenated phenylacetic acid derivatives has evolved significantly over the past century. Early synthetic approaches relied primarily on direct halogenation reactions, which often suffered from poor selectivity and harsh reaction conditions. The Hunsdiecker-Borodin reaction, developed in the early 1900s, provided one of the first general methods for introducing halogens into carboxylic acid derivatives through decarboxylative halogenation processes. However, these methods were limited by their scope and the need for specialized reagents, which restricted their widespread adoption in pharmaceutical research.
The modern era of halogenated phenylacetic acid derivative synthesis began in the latter half of the 20th century with the development of more sophisticated synthetic methodologies. The introduction of metal-catalyzed cross-coupling reactions revolutionized the field by enabling precise control over halogen placement and substitution patterns. Researchers discovered that specific halogen combinations could dramatically enhance biological activity, leading to intensive investigations into structure-activity relationships. Studies in the 1980s and 1990s revealed that fluorinated aromatic compounds often exhibited superior pharmacological properties, including enhanced metabolic stability and improved binding selectivity.
Contemporary research has witnessed a renaissance in the study of halogenated phenylacetic acid derivatives, driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. Recent investigations have revealed that compounds incorporating multiple halogen substituents can achieve remarkable improvements in biological activity compared to their mono-halogenated or non-halogenated counterparts. The development of novel synthetic approaches, such as metal-free catalytic regioselective oxidative conversion methods, has made these compounds more accessible to researchers worldwide. Current research focuses on exploiting the unique electronic properties of halogenated phenylacetic acid derivatives to develop next-generation therapeutic agents with enhanced efficacy and reduced side effect profiles.
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends far beyond its role as a simple synthetic intermediate, encompassing fundamental aspects of reactivity, selectivity, and molecular design that have shaped modern synthetic methodologies. The compound exemplifies the principles of strategic halogen incorporation in organic molecules, where the careful placement of electron-withdrawing groups can dramatically alter reaction pathways and enhance synthetic efficiency. The dual halogenation pattern creates a unique electronic environment that influences both nucleophilic and electrophilic reactions, making the compound particularly valuable for studying reaction mechanisms and developing new synthetic transformations.
From a synthetic methodology perspective, this compound serves as an excellent model system for investigating the effects of halogen substituents on reaction selectivity and efficiency. The presence of both chlorine and fluorine atoms on the aromatic ring creates distinct reactivity patterns that can be exploited in various synthetic transformations. Recent studies have demonstrated that halogenated aromatic esters can undergo selective reactions under mild conditions, often providing superior yields compared to their non-halogenated counterparts. The compound's utility in palladium-catalyzed cross-coupling reactions has been particularly noteworthy, as the halogen substituents serve as excellent leaving groups for carbon-carbon bond formation reactions.
The compound's role in medicinal chemistry has become increasingly important as researchers recognize the unique properties that halogenated aromatic systems can impart to bioactive molecules. Studies have shown that the incorporation of halogenated phenylacetic acid derivatives into pharmaceutical structures can lead to dramatic improvements in biological activity, with some examples demonstrating activity enhancements of several orders of magnitude. The specific case of platinum complexes incorporating halogenated phenylacetic acid derivatives has revealed remarkable anticancer activity, with compounds containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands showing average GI50 values of 20 nanomolar across various cancer cell lines.
The compound's significance extends to its role as a building block in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. The strategic placement of chlorine and fluorine substituents provides multiple avenues for further functionalization while maintaining structural integrity throughout multi-step synthetic sequences. Recent research has highlighted the compound's utility in constructing libraries of bioactive molecules for drug discovery programs, where the halogen substituents can be selectively modified to optimize pharmacological properties. The compound's structural features make it particularly well-suited for incorporation into heterocyclic frameworks, which represent the core structures of many commercially important pharmaceuticals and agrochemicals.
Structure-Based Terminology and Registry Information
The comprehensive registry information for this compound encompasses multiple database entries and identification systems that facilitate its recognition and utilization across international research communities. The compound's primary Chemical Abstracts Service registry number is 1256479-12-5, which serves as the definitive identifier in chemical databases worldwide. This unique identifier ensures accurate compound identification across various scientific disciplines and commercial applications, preventing confusion with structurally similar derivatives that might possess different substitution patterns or functional groups.
The molecular descriptor information provides essential structural details that enable precise characterization and computational analysis of the compound. The molecular formula C10H10ClFO2 indicates the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms, yielding a molecular weight of 216.64 grams per mole. The compound's SMILES notation, CCOC(=O)Cc1ccc(c(c1)F)Cl, provides a linear representation of the molecular structure that can be readily interpreted by chemical informatics software and database systems. The InChI key QJLZDNDZQQBARK-UHFFFAOYSA-N serves as a unique molecular identifier that enables efficient database searching and cross-referencing across multiple chemical information systems.
Additional registry information includes the MDL number MFCD11045166, which facilitates identification in commercial chemical catalogs and inventory management systems. This identifier is particularly important for procurement and supply chain management, as it enables precise specification of the desired compound without ambiguity. The PubChem compound identifier CID 91655631 provides access to comprehensive structural and property information through the National Center for Biotechnology Information database system. These multiple identification systems ensure that researchers can accurately communicate about the compound across different platforms and research environments.
The structural terminology associated with this compound reflects the systematic approach to describing complex organic molecules with multiple functional groups and substituents. The compound can be systematically deconstructed into its component structural elements: an ethyl ester functional group attached to an acetic acid carbon, which is in turn connected to a benzene ring bearing both chlorine and fluorine substituents. The positional descriptors "4-chloro" and "3-fluoro" specifically indicate that the chlorine atom is located at the para position and the fluorine atom at the meta position relative to the point of attachment of the acetic acid side chain. This precise positional information is crucial for understanding the compound's reactivity patterns and potential synthetic applications, as the electronic effects of the halogen substituents will vary significantly depending on their positions relative to the reaction center.
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLZDNDZQQBARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Acid Chloride Intermediate (Patent WO2016185485A2)
A patented process describes the preparation of related substituted phenylacetic acid derivatives via acid chloride intermediates, which can be adapted for (4-chloro-3-fluorophenyl)acetic acid ethyl ester synthesis:
- The acid chloride of the substituted phenylacetic acid is prepared first.
- This acid chloride is then slowly added to a reaction mixture containing the substituted amine derivative in a polar aprotic solvent such as N-methyl-2-pyrrolidone at 55-60°C.
- After stirring for 3 hours, the reaction mixture is cooled, and water is added to precipitate the product.
- The pH is adjusted to 4-5 using aqueous sodium carbonate.
- Ethyl acetate is added to extract the organic product, followed by separation and solvent removal.
- The crude product is washed with water and dried to yield the esterified compound.
This method provides a controlled environment for the formation of the ester with good purity and yield, emphasizing pH control and solvent extraction steps to optimize product isolation.
Multi-Step Synthesis via Allyloxy Precursors (Patent KR830001917B1)
Another approach involves a four-step synthesis starting from ortho-chlorophenol derivatives:
- Step 1: Synthesis of ortho-chlorophenyl allyl ether by reacting ortho-chlorophenol with allyl chloride in the presence of potassium hydroxide.
- Step 2: Reaction of the allyl ether with diethyl oxalate under anhydrous aluminum chloride catalysis to form para-allyloxy phenylglyoxalate.
- Step 3: Reaction of the glyoxalate with potassium hydroxide and hydrazine monohydrate in diethylene glycol or triethylene glycol solvent to form 3-chloro-4-allyloxy phenyl acet ethyl ester.
- Step 4: Hydrolysis of the ester with sodium hydroxide followed by acidification with concentrated hydrochloric acid yields the substituted phenylacetic acid.
This method is industrially advantageous due to its relatively high yield and avoidance of pollution problems associated with other methods. It also allows for structural variations on the aromatic ring, including halogen substitutions such as chlorine and fluorine.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The acid chloride intermediate method provides a straightforward esterification route but requires careful pH control and solvent handling to maximize purity.
- The multi-step allyloxy precursor method, although more complex, offers better control over substitution patterns and can be optimized for industrial scale-up.
- Both methods emphasize the importance of solvent choice (e.g., ethyl acetate, N-methyl-2-pyrrolidone) and temperature control to achieve optimal yields.
- The multi-step synthesis also allows for the incorporation of fluorine and chlorine substituents in specific positions on the phenyl ring, which is critical for biological activity in downstream applications.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-fluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Hydrolysis: (4-Chloro-3-fluorophenyl)acetic acid and ethanol.
Substitution: Various substituted phenylacetic acid ethyl esters, depending on the nucleophile used.
Scientific Research Applications
Potential as Therapeutic Agents
(4-Chloro-3-fluorophenyl)acetic acid ethyl ester has been identified as a lead compound for developing new therapeutic agents. Its structural features suggest potential biological activities such as:
- Enzyme Inhibition : Similar compounds have shown promise as enzyme inhibitors, which can be crucial in treating various diseases, including cancer and inflammatory conditions.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and providing therapeutic benefits.
Structure-Activity Relationship Studies
Research indicates that modifications in the halogen positions significantly affect the pharmacological profiles of compounds similar to this compound. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroacetic Acid Ethyl Ester | Chlorine substituent on acetic acid | Anti-inflammatory properties |
| 4-Bromo-3-fluorophenyl Acetic Acid | Bromine instead of chlorine | Potential antitumor activity |
| 4-Iodo-3-fluorophenyl Acetic Acid | Iodine substituent | Antimicrobial properties |
These comparisons highlight how variations in halogen substitution can lead to diverse biological activities, suggesting that this compound could be optimized for specific therapeutic applications.
Agrochemical Development
The compound has potential applications in agrochemicals due to its biological activity, particularly as a pesticide or herbicide. The enhanced reactivity from halogen substitutions may allow it to act effectively against various pests or weeds.
Case Study: Herbicide Development
A study investigated the efficacy of compounds structurally related to this compound as herbicides. Results indicated that these compounds exhibited significant herbicidal activity against common agricultural weeds, suggesting that similar structures could be developed into effective agrochemicals.
Computational Studies
Computational methods like molecular docking have been employed to understand how this compound interacts with biological systems. These studies help elucidate binding affinities and optimize the compound's efficacy against specific biological targets, further supporting its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and fluoro substituents can enhance binding affinity and selectivity towards target molecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Bioactivity
Halogen and Alkoxy Substituents
- Ethyl (3-fluoro-4-methoxyphenyl)acetate (CAS: 135450-61-2):
Replacing chlorine with a methoxy group reduces electronegativity, enhancing electron-donating effects. This modification increases metabolic stability but may reduce binding affinity to targets requiring halogen interactions (e.g., kinase inhibitors) . - Ethyl 4-(trifluoromethyl)phenylacetate (CAS: 721-63-1):
The trifluoromethyl group ($ -CF_3 $) introduces strong electron-withdrawing effects, improving resistance to oxidative degradation. Such derivatives are prevalent in agrochemicals and CNS drugs due to enhanced lipophilicity and blood-brain barrier penetration .
Ester Group Variations
- However, shorter alkyl chains may lower cell membrane permeability, limiting its utility in oral drug formulations .
Structural Modifications in Backbone
Heterocyclic Analogues
- Ethyl 3-(4-fluorophenyl)but-2-enoate (CAS: 915923-90-9): The α,β-unsaturated ester system ($ CH_2=CHCOOEt $) enables Michael addition reactions, making it a versatile building block for heterocycles like chromones (). This contrasts with the saturated backbone of the target compound, which is less reactive but more stable under acidic conditions .
- 4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester (CAS: 1089330-66-4): The thiophene ring enhances π-stacking interactions in kinase inhibitors, while the chlorosulfonyl group ($ -SO_2Cl $) allows facile functionalization via nucleophilic substitution. Such features are absent in the target compound but highlight trade-offs between stability and reactivity .
Biological Activity
(4-Chloro-3-fluorophenyl)acetic acid ethyl ester is an organic compound with significant biological activity, primarily due to its unique structural features, including halogen substituents that enhance its reactivity and interaction with biological targets. This article explores the compound’s biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClF O₂
- Molecular Weight : Approximately 202.61 g/mol
- Structural Features : The compound features a chloro and a fluoro substituent on a phenyl ring, contributing to its enhanced lipophilicity and biological activity. The presence of these halogens often leads to improved binding interactions with biological targets, making it a subject of interest in medicinal chemistry and agrochemicals.
The biological activity of this compound is influenced by its structural characteristics:
- Enzyme Inhibition : Similar compounds have been studied as potential enzyme inhibitors. The presence of halogen atoms can enhance the binding affinity to active sites on enzymes, leading to inhibition of their activity.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating their function and influencing biological pathways.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that halogenated phenyl acetic acids can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Antitumor Activity
There is evidence suggesting that this compound could possess antitumor activity. Structural modifications in similar compounds have been linked to enhanced potency against tumor cells. The introduction of fluorine has been shown to significantly affect the efficacy of such compounds in preclinical models .
Case Studies
- Study on Enzyme Inhibition : A study synthesized various derivatives of phenyl acetic acids to evaluate their efficacy as enzyme inhibitors. It was found that the introduction of fluorine at the para position significantly increased the potency against specific targets, demonstrating the importance of structural modifications in enhancing biological activity .
- Antimicrobial Activity : Another investigation into structurally related compounds highlighted their antimicrobial properties, suggesting that this compound may also exhibit similar effects due to its structural features .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Halogen Substitution : The position and type of halogen substituents play a crucial role in determining the biological activity of the compound. For example, fluorine substitution at specific positions has been shown to enhance potency significantly against various biological targets .
- Comparative Analysis : A comparison with structurally similar compounds reveals variations in biological activities based on different substituents. The following table summarizes some notable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloroacetic Acid Ethyl Ester | Chlorine substituent on acetic acid | Anti-inflammatory properties |
| 4-Bromo-3-fluorophenyl Acetic Acid | Bromine instead of chlorine | Potential antitumor activity |
| 4-Iodo-3-fluorophenyl Acetic Acid | Iodine substituent | Antimicrobial properties |
Research Findings
Recent findings emphasize the potential therapeutic applications of this compound:
- Computational Studies : Molecular docking studies have been employed to predict the interaction profiles of this compound with various biological targets, which could aid in optimizing its efficacy for therapeutic use.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating potential for oral bioavailability in therapeutic applications .
Q & A
Q. What are the standard synthetic routes for (4-chloro-3-fluorophenyl)acetic acid ethyl ester, and how are reaction conditions optimized?
The compound is typically synthesized via esterification or enzymatic reduction. A chemoenzymatic approach involves bioreduction using ketoreductases (KREDs) with cofactor recycling systems (e.g., glucose/glucose dehydrogenase for NAD+ regeneration). For example, Genentech’s patent describes the reduction of 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone to a chiral diol intermediate using KRED-NADH-112, achieving >99% ee and quantitative conversion under mild conditions (30°C, 20 hours) . Alternative routes include Claisen condensation or Suzuki couplings for aryl-functionalized precursors, as seen in multi-step syntheses of ERK inhibitors . Optimization focuses on enzyme selection, solvent polarity, and temperature to minimize side reactions.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify substituent patterns (e.g., fluorine and chlorine coupling constants). The ethyl ester group shows a triplet near δ 1.2 ppm (CH) and a quartet near δ 4.1 ppm (CH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 246.0432 for CHClFO) .
- HPLC : Chiral stationary phases (e.g., amylose-based) resolve enantiomers, critical for assessing enzymatic reduction efficiency .
Q. What purification strategies are recommended for isolating high-purity samples?
- Distillation : Effective for removing low-boiling-point impurities (e.g., ethyl acetate, bp ~77°C). Enthalpy of vaporization data (ΔvapH) aids in optimizing conditions .
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients separates polar byproducts.
- Recrystallization : Use ethanol/water mixtures for crystalline intermediates .
Advanced Research Questions
Q. How can biocatalytic methods be optimized to achieve >99% enantiomeric excess (ee) in asymmetric synthesis?
Key factors include:
- Enzyme Engineering : Directed evolution of KREDs (e.g., Codexis’ KRED-NADH-112) improves substrate specificity and activity .
- Cofactor Recycling : NAD+/NADH regeneration via glucose/GDH systems reduces cost and improves turnover .
- Solvent Optimization : Biphasic systems (e.g., water/IPA) enhance enzyme stability and substrate solubility.
- Kinetic Control : Short reaction times (e.g., 20 hours) prevent racemization .
Q. How should researchers address contradictory data in reaction yields or enantioselectivity?
- Variable Screening : Test enzyme batches, solvent purity, and cofactor ratios. For example, NAD+ concentration directly impacts KRED activity .
- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic bottlenecks.
- Cross-Validation : Compare HPLC and polarimetry data to confirm ee values .
Q. What strategies are effective in multi-step syntheses involving sensitive intermediates?
- Protection/Deprotection : Use silyl ethers or tert-butyl esters to shield reactive groups during coupling reactions .
- Pd-Catalyzed Couplings : Suzuki-Miyaura reactions (e.g., with boronic acids) require anhydrous conditions and degassed solvents to prevent catalyst poisoning .
- In Situ Monitoring : ReactIR or LC-MS tracks unstable intermediates (e.g., epoxy derivatives) .
Q. How can computational methods aid in predicting thermodynamic properties or reaction outcomes?
- Thermodynamic Databases : NIST WebBook provides ΔvapH, boiling points, and phase diagrams for process optimization .
- Molecular Dynamics (MD) : Simulates enzyme-substrate binding to guide KRED selection .
- Retrosynthetic Software : Tools like Synthia propose routes prioritizing atom economy and step efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
